molecular formula C13H17NO3 B2395034 benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130368-99-9

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B2395034
CAS No.: 130368-99-9
M. Wt: 235.283
InChI Key: BTMUCLCAHZZORQ-UHFFFAOYSA-N
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Description

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 85705-26-6) is a cyclobutane-derived carbamate featuring a hydroxymethyl group at the 3-position of the cyclobutyl ring. This compound is structurally characterized by a four-membered cyclobutane ring fused to a carbamate group (N–COO–) protected by a benzyl ester. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMUCLCAHZZORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)cyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Cyclobutyl Carbamates

The structural diversity of cyclobutyl carbamates arises from variations in substituents on the cyclobutane ring. Key analogs include:

Compound Substituents Key Features CAS/Reference
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate 3-hydroxymethyl Polar, hydrogen-bonding capability; used in intermediates 85705-26-6
Benzyl (2-oxocyclobutyl)carbamate 2-oxo Ketone group enhances reactivity toward nucleophiles; synthesized via cycloaddition N/A
Benzyl [3-(methylamino)cyclobutyl]carbamate 3-methylamino Basic amine group; forms hydrochloride salts for improved stability 1201825-73-1
Benzyl (3-aminocyclobutyl)carbamate 3-amino Primary amine; versatile for coupling reactions 1188264-84-7
Benzyl N-(3-hydroxypropyl)carbamate Linear 3-hydroxypropyl Flexible chain; increased hydrophilicity 75383-61-8

Key Observations :

  • Electronic Effects: Oxo groups (e.g., 2-oxocyclobutyl) exhibit strong electrophilic character (IR carbonyl stretch: ~1794 cm⁻¹ ), whereas hydroxymethyl and amino groups enhance nucleophilicity.
  • Steric Considerations : Cyclobutane’s ring strain influences conformational flexibility. Substituents like hydroxymethyl may adopt equatorial positions to minimize strain .
Analogous Compounds:
  • Oxocyclobutyl Derivatives : Synthesized via acid-catalyzed cycloaddition of 1,2-bis(trimethylsilyloxy)cyclobutene with carbamates (e.g., benzyl benzylcarbamate) under HCl/ether conditions, yielding 58% isolated product .
  • Amino Derivatives: Reductive amination of benzyl (3-oxocyclobutyl)carbamate with methylamine and NaBH₄ produces cis/trans isomers of methylamino-substituted carbamates, isolated as hydrochlorides .

Physicochemical Properties

Property This compound Benzyl (2-oxocyclobutyl)carbamate Benzyl [3-(methylamino)cyclobutyl]carbamate
Polarity High (hydroxymethyl) Moderate (ketone) Moderate (amine)
IR Stretches ~3054 cm⁻¹ (O–H), ~1697 cm⁻¹ (C=O) 1794 cm⁻¹ (C=O) ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O)
¹H NMR δ 4.56–4.38 (m, hydroxymethyl) δ 2.81–2.05 (cyclobutane protons) δ 5.15 (m, methylamino)
Solubility Likely polar solvents (DMSO, MeOH) Soluble in ether/hexane Water-soluble as hydrochloride

Reactivity and Stability

  • Hydroxymethyl Group : Prone to esterification or oxidation to carboxylic acids. Hydrogen bonding may stabilize the cyclobutane conformation .
  • Oxo Group : Reacts with nucleophiles (e.g., amines, hydrazines) to form imines or hydrazones .
  • Amino Groups: Participate in Schiff base formation or salt formation (e.g., HCl salts in ). Hydrochlorides enhance thermal stability .

Biological Activity

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological interactions. This article explores its biological activity, mechanisms of action, and research findings.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The carbamate group is crucial for this interaction, while the hydroxymethyl group enhances binding affinity through hydrogen bonding.

Key Mechanisms:

  • Covalent Bonding: The carbamate group interacts with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Enhanced Lipophilicity: The benzyl moiety increases the compound's ability to traverse biological membranes, facilitating cellular uptake.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties.

In Vitro Studies

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent.
  • Anticancer Potential: Preliminary investigations indicate that it may induce antiproliferative effects in certain cancer cell lines, although further studies are needed to elucidate this aspect .

Case Studies

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl N-(3-hydroxypropyl)carbamatePropyl instead of cyclobutylModerate anti-inflammatory activity
Benzyl N-(2-hydroxyethyl)carbamateEthyl groupLower potency in enzyme inhibition
This compoundCyclobutyl ring enhances reactivitySignificant anti-inflammatory effects

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